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molecular formula C33H25N3 B1499643 quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-

quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-

Cat. No. B1499643
M. Wt: 463.6 g/mol
InChI Key: RRISHVSSKVNLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399868B2

Procedure details

1-Quinolin-4-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol (Intermediate G3) (4.78 g, 9.93 mmol) in dichloromethane (100 mL) was treated with triethylamine (11.0 mL, 78.9 mmol) at 0° C. Methanesulfonyl chloride (MsCL) (2.3 mL, 29.7 mmol) was added via syringe and the mixture was stirred for 2 h. (see procedure found in Toshima, K et al J Amer. Chem. Soc. 1995 117, 10825; incorporated herein by reference). The mixture was subjected to a typical aqueous work-up. The crude material was purified by chromatography on silica gel with 2% NH3-MeOH: dichloromethane to give 4-[1-(1-trityl-1H-imidazol-4-yl)-vinyl]-quinoline (Intermediate G4) as a tan solid, 3.51 g (76%).
Name
1-Quinolin-4-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([C:14]2[N:15]=[CH:16][N:17]([C:19]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:18]=2)(O)[CH3:12])=[CH:3][CH:2]=1.C(N(CC)CC)C.CS(Cl)(=O)=O>ClCCl>[C:19]([N:17]1[CH:18]=[C:14]([C:11]([C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=[CH:2][CH:3]=2)=[CH2:12])[N:15]=[CH:16]1)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
1-Quinolin-4-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol
Quantity
4.78 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C(C)(O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h. (see procedure found in Toshima, K et al J Amer. Chem. Soc. 1995 117, 10825; incorporated herein by reference)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel with 2% NH3-MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(=C)C1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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